The 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Scaffold: Structural Dynamics, Synthesis, and Applications in Drug Discovery
The 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol Scaffold: Structural Dynamics, Synthesis, and Applications in Drug Discovery
Executive Summary
The 1,6-naphthyridine motif is a privileged bicyclic scaffold in modern medicinal chemistry. Its partially saturated derivative, 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol , has emerged as a highly versatile building block for drug discovery. Characterized by a unique three-dimensional geometry, a basic piperidine ring, and a heteroaromatic hydrogen-bonding network, this compound serves as a core pharmacophore for disrupting complex protein-protein interactions and antagonizing G-protein-coupled receptors (GPCRs). This technical guide explores the structural dynamics, pharmacological applications, and validated experimental workflows associated with this critical chemical entity.
Structural Architecture and Physicochemical Profile
Keto-Enol Tautomerism and Salt Forms
The structural integrity of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol is defined by its dynamic tautomeric equilibrium. In solution, the compound oscillates between the enol form (5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol) and the keto form (5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one)[1]. This tautomerization is highly dependent on the solvent's dielectric constant and the local pH, which directly influences how the molecule interacts with target protein pockets.
For commercial procurement and biological screening, the compound is almost exclusively utilized as a dihydrochloride salt (CAS: 2138045-41-5)[2]. The free base is susceptible to oxidative degradation at the electron-rich C4 position, whereas the dihydrochloride salt stabilizes the secondary amine (N6) and vastly improves aqueous solubility, preventing compound precipitation during serial dilutions in physiological buffers.
Fig 1: Keto-enol tautomeric equilibrium of the tetrahydro-1,6-naphthyridine core.
Quantitative Physicochemical Data
The physicochemical parameters of the scaffold make it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization.
| Property | Value | Causality / Pharmacological Impact |
| Molecular Formula | C8H10N2O (Free base) | Low molecular weight enables high Ligand Efficiency (LE). |
| Molar Mass | 150.18 g/mol | Facilitates rapid diffusion in cell-based assays[1]. |
| CAS Number | 2138045-41-5 (2HCl) | Dihydrochloride salt ensures aqueous solubility and stability[2]. |
| Hydrogen Bond Donors | 2 | Critical for anchoring to target hinge regions (e.g., GPCRs). |
| Hydrogen Bond Acceptors | 2 | Facilitates interaction within hydrophobic target pockets. |
| Predicted TPSA | ~41.5 Ų | Optimal for membrane permeability and intracellular target engagement. |
Pharmacological Target Engagement
The 5,6,7,8-tetrahydro-1,6-naphthyridine core has been successfully deployed against several high-value therapeutic targets, leveraging its unique spatial arrangement to achieve high selectivity.
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HIV-1 Integrase Allosteric Inhibition (ALLINIs): Derivatives of this scaffold bind specifically to the LEDGF/p75 allosteric pocket of HIV-1 integrase. By occupying this site, the compounds induce aberrant multimerization of the integrase enzyme during viral-particle assembly. This late-stage mechanism of action ultimately leads to the production of structurally defective, noninfectious virions[3].
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Luteinizing Hormone Receptor (hLH-R) Antagonism: Screening campaigns have identified tetrahydro-1,6-naphthyridines as potent, small-molecule antagonists of hLH-R (e.g., BAY-298 and BAY-899). These compounds block the cAMP signaling pathway, effectively reducing sex hormone levels in vivo, offering a non-peptidic therapeutic avenue for polycystic ovary syndrome (PCOS) and endometriosis[4][5].
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RORγt Inverse Agonism: The scaffold has been utilized in the asymmetric synthesis of TAK-828F, a potent inverse agonist of the Retinoid-Related Orphan Receptor γt, demonstrating the core's utility in targeting nuclear receptors for autoimmune disease therapy[6].
Fig 2: Dual pharmacological targeting pathways of the tetrahydro-1,6-naphthyridine scaffold.
Synthetic Methodologies
The de novo construction of the 1,6-naphthyridine core typically avoids direct functionalization of pre-formed naphthyridines due to poor regioselectivity. Instead, modern syntheses build the bicyclic system via condensation reactions[7].
Fig 3: General synthetic workflow for the de novo construction of the tetrahydro-1,6-naphthyridine core.
Experimental Protocols: Handling and Characterization
To ensure scientific trustworthiness and reproducibility, the following self-validating protocols emphasize the causality behind each experimental manipulation.
Protocol 1: LC-MS/MS Characterization and Purity Validation
Objective: To verify the structural integrity and purity of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride prior to biological screening.
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Step 1: Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50 v/v).
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Causality: The 50:50 organic/aqueous split ensures complete solvation of the highly polar dihydrochloride salt while maintaining compatibility with the initial reverse-phase gradient conditions.
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Step 2: Mobile Phase Formulation: Prepare Phase A (Milli-Q Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).
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Causality: Formic acid acts as a critical ion-pairing agent. It ensures complete protonation of the N6 piperidine nitrogen, which dramatically enhances the positive electrospray ionization (ESI+) signal and sharpens the chromatographic peak by preventing secondary interactions with residual silanols on the stationary phase.
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Step 3: Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at 40°C. Run a linear gradient from 5% B to 95% B over 5 minutes.
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Causality: The elevated column temperature (40°C) reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper, highly resolved peaks.
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Step 4: Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Monitor for the [M+H]+ precursor ion at m/z 151.08.
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Causality: Because the compound readily accepts a proton at the basic piperidine nitrogen, ESI+ provides maximum sensitivity. Monitoring the exact mass confirms the identity of the intact pharmacophore[1].
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Protocol 2: Preparation of Compound Library Stocks for High-Throughput Screening (HTS)
Objective: To create stable, soluble stocks of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol for cell-based assays.
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Step 1: Desiccation and Equilibration: Allow the lyophilized vial of the dihydrochloride salt to equilibrate to room temperature in a desiccator for 30 minutes before opening.
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Causality: The dihydrochloride salt is highly hygroscopic. Opening a cold vial causes ambient moisture condensation, which artificially inflates the mass during weighing and leads to sub-potent stock solutions.
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Step 2: Primary Solubilization: Add 100% molecular biology grade DMSO to achieve a 10 mM stock. Sonicate in a water bath at 25°C for 5 minutes.
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Causality: While the salt is water-soluble, DMSO is the universal standard for HTS libraries to prevent microbial growth and ensure compatibility with acoustic liquid handlers (e.g., Echo dispensers).
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Step 3: Serial Dilution in Assay Buffer: Dilute the DMSO stock into the assay buffer (e.g., HEPES pH 7.4 + 0.1% BSA) to achieve the final testing concentrations (e.g., 10 µM to 1 nM). Ensure final DMSO concentration remains ≤0.5% (v/v).
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Causality: BSA (Bovine Serum Albumin) is included to coat the plastic walls of the microtiter plates, preventing non-specific binding of the compound. Keeping DMSO ≤0.5% prevents solvent-induced cytotoxicity or artificial permeabilization of the cell membranes in cell-based assays.
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References
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Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo. Journal of Medicinal Chemistry (ACS).[Link]
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5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development (ACS).[Link]
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1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules (MDPI) / PubMed Central.[Link]
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PubChemLite - 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride. National Center for Biotechnology Information (PubChem).[Link]
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